

Unveiling the Anti-Inflammatory Potential of CZC-25146: A Comparative Analysis

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Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B1139147

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the LRRK2 inhibitor CZC-25146 and its role in modulating inflammatory cytokines. While direct quantitative data on the effect of CZC-25146 on specific cytokines such as TNF- α , IL-6, and IL-1 β is not readily available in publicly accessible literature, this document consolidates the existing knowledge on LRRK2 inhibition and its anti-inflammatory effects. We will explore the mechanism of action, compare it with other known LRRK2 inhibitors for which data is available, and provide detailed experimental protocols relevant to this field of research.

The Role of LRRK2 in Inflammation

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has been primarily associated with Parkinson's disease. However, emerging evidence has highlighted its significant role in the immune system and inflammatory processes. LRRK2 is highly expressed in immune cells, including microglia, the resident immune cells of the central nervous system.

Activation of LRRK2 is linked to the upregulation of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF- κ B) pathway. This pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines.

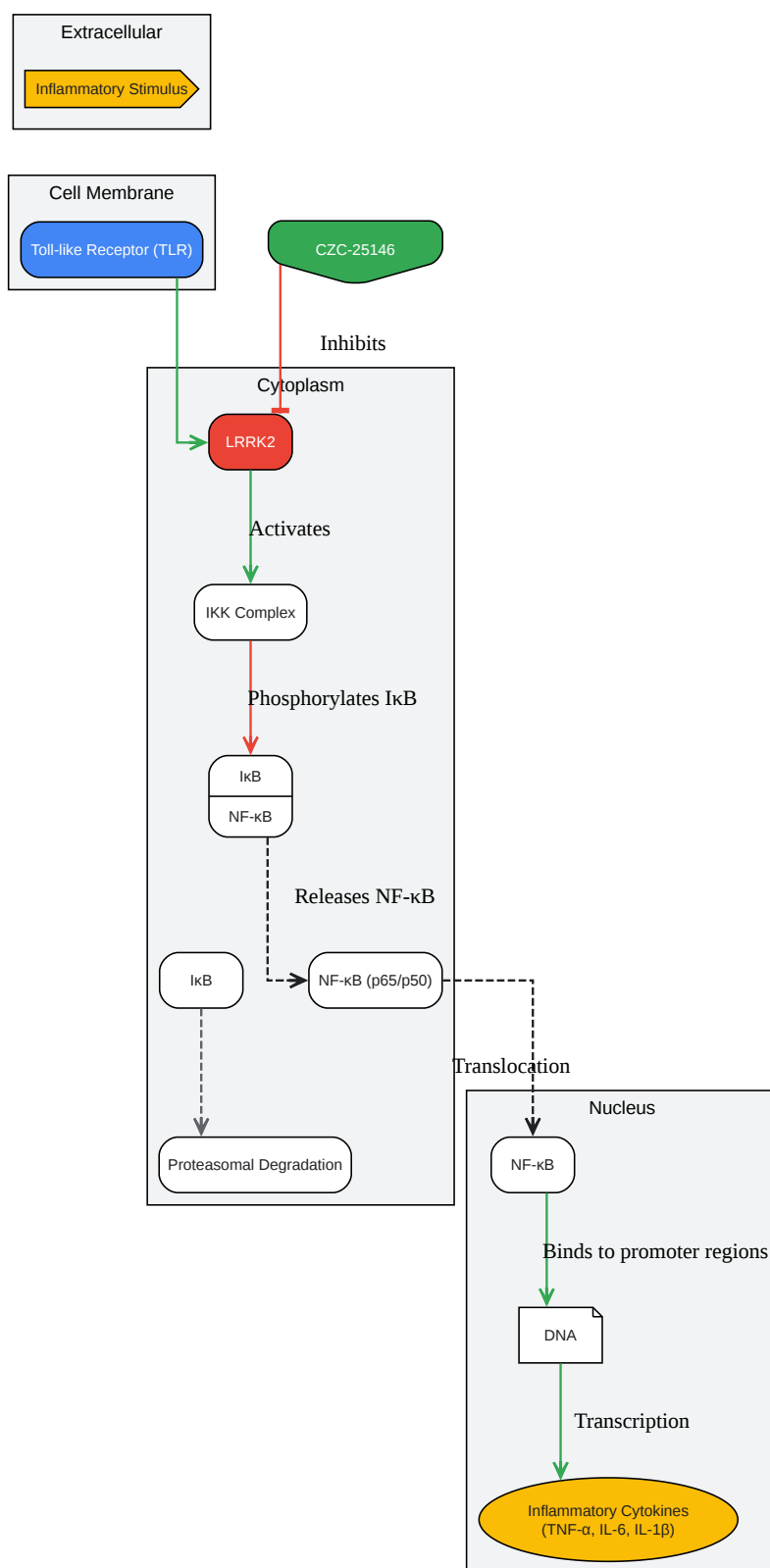
CZC-25146: A Potent LRRK2 Inhibitor

CZC-25146 is a potent and selective, cell-permeable inhibitor of LRRK2. It has demonstrated high affinity for both wild-type and the G2019S mutant form of LRRK2, which is commonly associated with Parkinson's disease.[1] While its primary therapeutic target has been neurodegenerative diseases, its potent LRRK2 inhibition suggests a strong potential for anti-inflammatory applications.

The selectivity profile of CZC-25146 is noteworthy. Besides LRRK2, it has been shown to inhibit a small number of other kinases, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C. [2] Understanding this broader kinase inhibition profile is crucial for a comprehensive assessment of its biological effects.

LRRK2-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which LRRK2 modulates the inflammatory response, primarily through the NF- κ B pathway. Inhibition of LRRK2 by compounds like CZC-25146 is expected to disrupt this cascade, leading to a reduction in the production of inflammatory cytokines.



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LRRK2 signaling in inflammation.

Comparative Analysis of LRRK2 Inhibitors on Inflammatory Cytokines

While specific data for CZC-25146 is pending, studies on other potent LRRK2 inhibitors provide valuable insights into the potential anti-inflammatory efficacy of this class of compounds. The following table summarizes available data on the effects of various LRRK2 inhibitors on the production of key inflammatory cytokines.

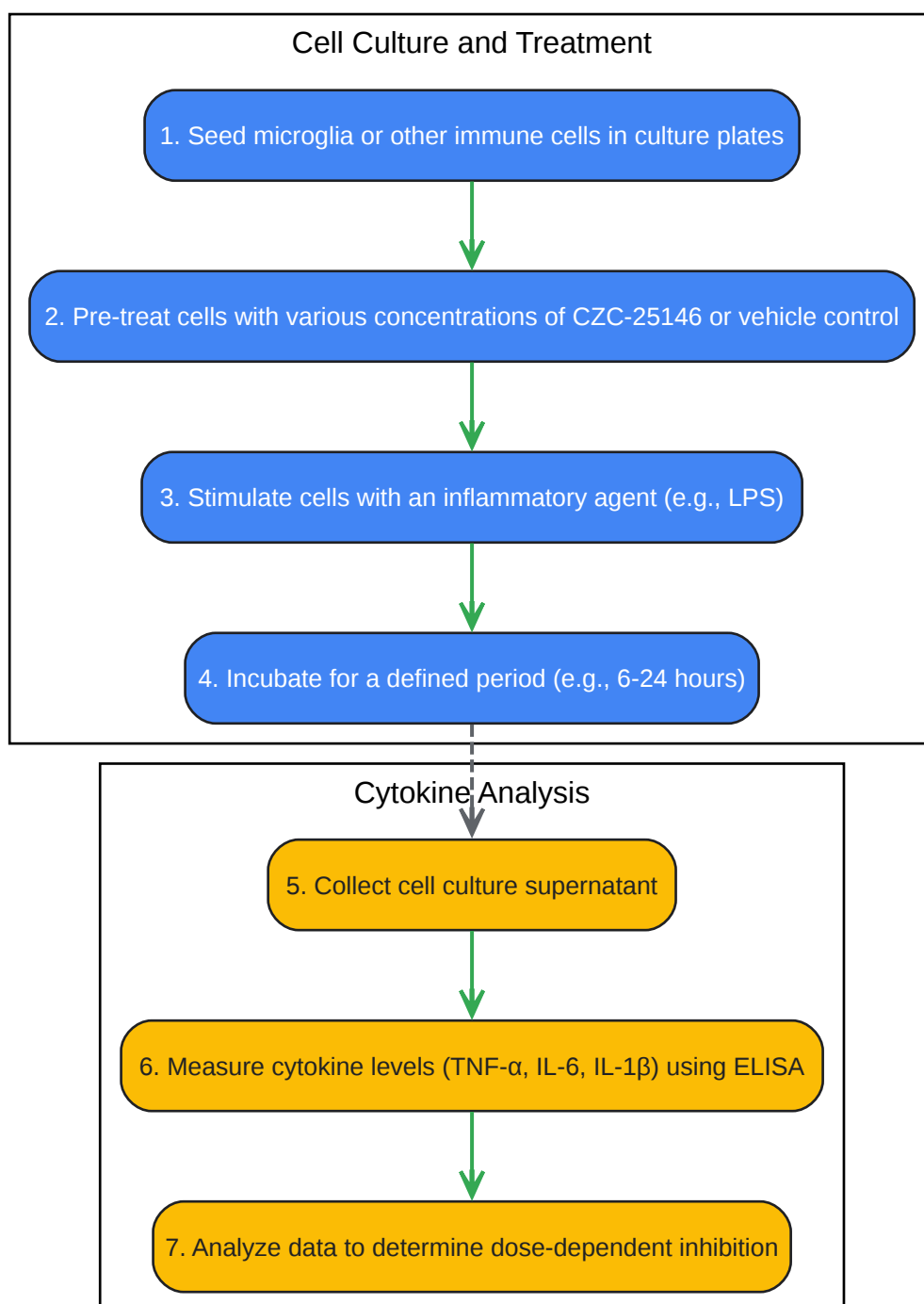
Compound	Target(s)	Cell Type	Stimulus	Cytokine Measured	Effect	Reference
CZC-25146	LRRK2, PLK4, GAK, TNK1, CAMKK2, PIP4K2C	-	-	TNF- α , IL-6, IL-1 β	Data not available	[2]
PF-06447475	LRRK2	Mouse brain	A β 1-42 fibrils or α -synuclein pre-formed fibrils	pre-IL-1 β , iNOS	Reduced levels	[3]
MLi-2	LRRK2	Mouse brain	A β 1-42 fibrils or α -synuclein pre-formed fibrils	pre-IL-1 β , iNOS	Reduced levels	[3]
LRRK2-IN-1	LRRK2	Primary microglia	LPS	TNF- α	Reduced release and transcriptional induction	[4]

Experimental Protocols

To facilitate further research into the anti-inflammatory effects of CZC-25146 and other LRRK2 inhibitors, we provide detailed methodologies for key experiments.

Experimental Workflow: In Vitro Cytokine Measurement

The following diagram outlines a typical workflow for assessing the effect of a compound on cytokine production in cultured cells.



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Workflow for in vitro cytokine analysis.

Detailed Protocol: Measurement of Inflammatory Cytokines by ELISA

1. Cell Culture and Treatment:

- Plate primary microglia or a suitable immune cell line (e.g., BV-2, RAW 264.7) in 96-well plates at an appropriate density.
- Allow cells to adhere overnight.
- Pre-incubate the cells with varying concentrations of CZC-25146 (or other inhibitors) and a vehicle control (e.g., DMSO) for 1-2 hours.
- Stimulate the cells with a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
- Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a CO₂ incubator.

2. Sample Collection:

- After incubation, centrifuge the 96-well plates at a low speed to pellet any detached cells.
- Carefully collect the cell culture supernatant without disturbing the cell layer.
- Store the supernatants at -80°C until analysis.

3. ELISA Procedure:

- Use commercially available ELISA kits for the specific cytokines of interest (TNF- α , IL-6, IL-1 β).
- Follow the manufacturer's instructions for the assay. This typically involves:
 - Coating a 96-well plate with a capture antibody specific for the target cytokine.
 - Blocking non-specific binding sites.
 - Adding the collected supernatants and a series of standards of known cytokine concentrations to the wells.

- Incubating to allow the cytokine to bind to the capture antibody.
- Washing the plate to remove unbound substances.
- Adding a detection antibody conjugated to an enzyme (e.g., HRP).
- Incubating to allow the detection antibody to bind to the captured cytokine.
- Washing the plate again.
- Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
- Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

4. Data Analysis:

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Use the standard curve to determine the concentration of the cytokines in the experimental samples.
- Calculate the percentage of inhibition of cytokine production by CZC-25146 at each concentration compared to the vehicle-treated, LPS-stimulated control.

Conclusion and Future Directions

CZC-25146 stands as a potent and selective LRRK2 inhibitor with significant therapeutic potential that may extend beyond neurodegenerative disorders into the realm of inflammatory diseases. While direct evidence of its impact on specific inflammatory cytokines is currently lacking in the public domain, the established role of LRRK2 in pro-inflammatory signaling provides a strong rationale for its investigation in this context. The comparative data from other LRRK2 inhibitors further supports the hypothesis that CZC-25146 is likely to exhibit anti-inflammatory properties.

Future research should focus on generating quantitative data on the effects of CZC-25146 on a panel of inflammatory cytokines in various immune cell types. Such studies will be crucial to

fully elucidate its therapeutic potential and to guide its development for inflammatory conditions. The experimental protocols provided in this guide offer a framework for conducting these essential investigations.

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